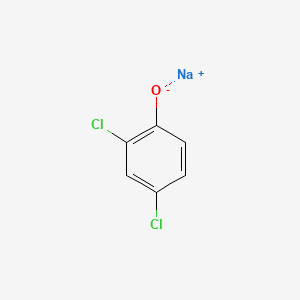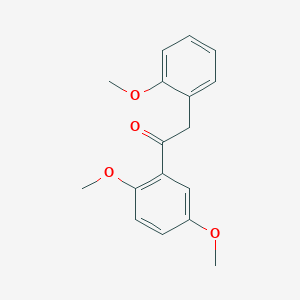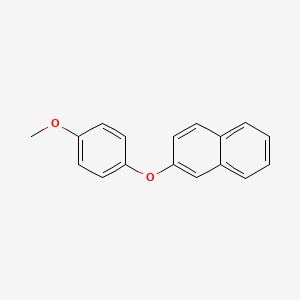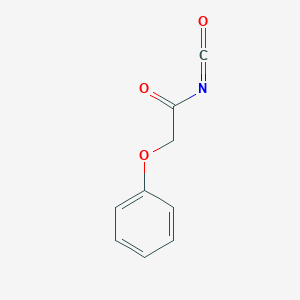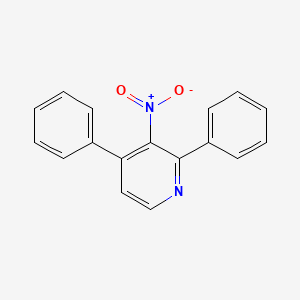
2-Deoxy-2,2-difluororibose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2,2-difluororibose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is a key structural component in various nucleoside analogs, which are used as antiviral and anticancer agents. The presence of fluorine atoms in the ribose ring enhances the compound’s stability and biological activity, making it a valuable building block in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2,2-difluororibose typically involves the fluorination of ribose derivatives. One common method is the reaction of a 1-halo ribofuranose compound with a nucleobase in the presence of a solvent. This process often requires the removal of silyl halide by-products and subsequent deprotection steps to yield the desired compound . Another approach involves the use of fluorinated building blocks and nucleophilic or electrophilic fluorination of sugar precursors .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of ribofuranose intermediates with reactive leaving groups, such as ribofuranose alpha-methanesulfonate, which can be reacted with nucleobases under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-2,2-difluororibose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Fluorine atoms in the ribose ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, acids, and substituted ribose derivatives. These products are valuable intermediates in the synthesis of nucleoside analogs and other bioactive compounds .
Applications De Recherche Scientifique
2-Deoxy-2,2-difluororibose has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Deoxy-2,2-difluororibose involves its incorporation into nucleoside analogs, which then interfere with DNA and RNA synthesis. The fluorine atoms enhance the stability of these analogs, allowing them to inhibit viral replication and cancer cell proliferation. The compound targets specific enzymes, such as DNA polymerases and ribonucleotide reductases, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A glucose analog used in medical diagnostics and imaging.
2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: A protected form of 2-Deoxy-2,2-difluororibose used in synthetic chemistry.
2-Deoxy-2,2-difluoro-beta-cytidine: An antiviral and anticancer agent similar to gemcitabine.
Uniqueness
This compound is unique due to its dual fluorine substitution, which significantly enhances its chemical stability and biological activity compared to other fluorinated sugars. This makes it a valuable compound in the development of potent nucleoside analogs for therapeutic use .
Propriétés
Formule moléculaire |
C5H8F2O3 |
|---|---|
Poids moléculaire |
154.11 g/mol |
Nom IUPAC |
(2R,3S)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H8F2O3/c6-5(7)2-10-3(1-8)4(5)9/h3-4,8-9H,1-2H2/t3-,4+/m1/s1 |
Clé InChI |
XLFTWOXMFCMHBS-DMTCNVIQSA-N |
SMILES isomérique |
C1C([C@H]([C@H](O1)CO)O)(F)F |
SMILES canonique |
C1C(C(C(O1)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


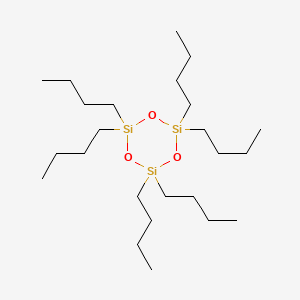


![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)

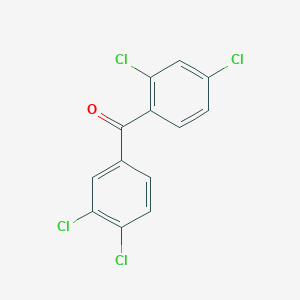

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
